3-Tert-butyl-5-cyclopropoxy-N,N-dimethylpicolinamide
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Overview
Description
3-Tert-butyl-5-cyclopropoxy-N,N-dimethylpicolinamide is a chemical compound with the molecular formula C15H22N2O2 and a molecular weight of 262.351 g/mol . This compound is known for its unique structure, which includes a tert-butyl group, a cyclopropoxy group, and a picolinamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 3-Tert-butyl-5-cyclopropoxy-N,N-dimethylpicolinamide typically involves a multi-step process. One common method includes the reaction of 3-tert-butyl-5-cyclopropoxy-2-chloropyridine with N,N-dimethylamine under specific conditions to yield the desired product . The reaction conditions often involve the use of solvents such as dichloromethane and catalysts to facilitate the reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
3-Tert-butyl-5-cyclopropoxy-N,N-dimethylpicolinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Scientific Research Applications
3-Tert-butyl-5-cyclopropoxy-N,N-dimethylpicolinamide is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Tert-butyl-5-cyclopropoxy-N,N-dimethylpicolinamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
3-Tert-butyl-5-cyclopropoxy-N,N-dimethylpicolinamide can be compared with similar compounds such as:
3-Tert-butoxy-5-cyclopropoxy-N,N-dimethylpicolinamide: This compound has a similar structure but with a tert-butoxy group instead of a tert-butyl group.
3-(tert-butyl)-N-cyclopropyl-2-isopropoxy-5-methylbenzamide: Another structurally related compound with different substituents. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H22N2O2 |
---|---|
Molecular Weight |
262.35 g/mol |
IUPAC Name |
3-tert-butyl-5-cyclopropyloxy-N,N-dimethylpyridine-2-carboxamide |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)12-8-11(19-10-6-7-10)9-16-13(12)14(18)17(4)5/h8-10H,6-7H2,1-5H3 |
InChI Key |
HPABYAQRACXOHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(N=CC(=C1)OC2CC2)C(=O)N(C)C |
Origin of Product |
United States |
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